molecular formula C5H6N2O2S B7729441 3-acetyl-2-sulfanyl-4H-imidazol-5-one

3-acetyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B7729441
M. Wt: 158.18 g/mol
InChI Key: DDWXNUFFAFBJDG-UHFFFAOYSA-N
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Description

3-Acetyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound that features a five-membered ring structure containing two nitrogen atoms, a sulfur atom, and a carbonyl group. This compound is part of the imidazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-sulfanyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with an α-haloketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-sulfanyl-4H-imidazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetyl-2-sulfanyl-4H-imidazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. The sulfur atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-2-sulfanyl-4H-imidazol-5-one is unique due to the presence of both acetyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-acetyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3(8)7-2-4(9)6-5(7)10/h2H2,1H3,(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWXNUFFAFBJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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